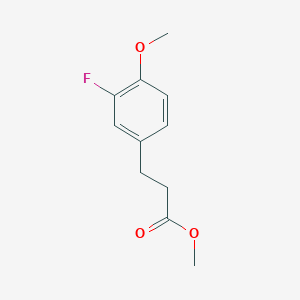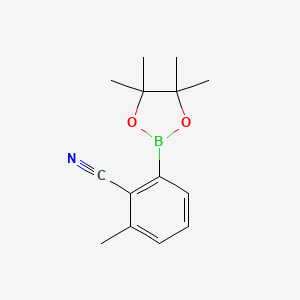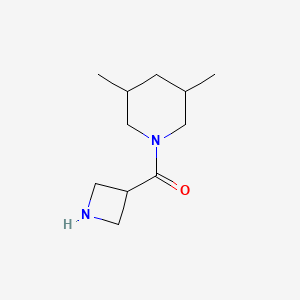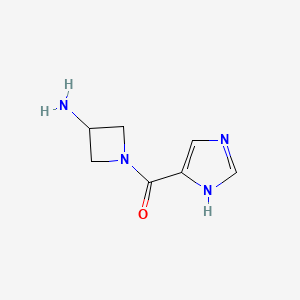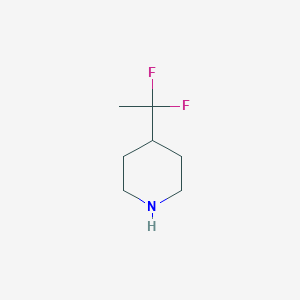![molecular formula C18H23BF2N2O2 B1490707 1-(3,5-Difluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole CAS No. 1450642-72-4](/img/structure/B1490707.png)
1-(3,5-Difluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
説明
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The presence of the 1,3,2-dioxaborolane group suggests that this compound could be used in Suzuki-Miyaura cross-coupling reactions, a common method for forming carbon-carbon bonds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyrazole ring and the 1,3,2-dioxaborolane group. The presence of fluorine atoms could significantly influence the electronic properties of the molecule, potentially affecting its reactivity .Chemical Reactions Analysis
As a pyrazole derivative with a boronic ester group, this compound could potentially participate in various chemical reactions. It might act as a ligand in metal-catalyzed reactions or as a component in the synthesis of more complex organic molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of fluorine atoms could increase its electronegativity and potentially influence its solubility. The boronic ester group could make it susceptible to hydrolysis .科学的研究の応用
Crystallography
This compound is utilized in crystallography to determine the structure of complex molecules. The presence of the dioxaborolane moiety allows for the formation of boronate complexes which can be crucial for understanding molecular conformations and interactions .
Organic Synthesis
In organic synthesis, the compound serves as a versatile intermediate. The boronic ester group is a key functional group in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds in the synthesis of pharmaceuticals and fine chemicals .
Medicinal Chemistry
The difluorobenzyl and pyrazole components of the molecule suggest potential applications in medicinal chemistry. Compounds with these functionalities are often explored for their biological activities, including kinase inhibition which is relevant in cancer therapy .
Material Science
In material science, the compound’s boronate ester can be used to modify surface properties. This is particularly useful in creating self-assembling monolayers on surfaces, which have applications in sensor technology .
Analytical Chemistry
The compound can be used as a reagent in analytical chemistry to detect and quantify other substances. Its unique structure allows it to react selectively with specific analytes, which can be monitored using techniques like LCMS .
Catalysis
Due to the presence of the boronate ester, this compound can act as a catalyst or a catalyst ligand in various chemical reactions. This is especially important in reactions requiring high precision and selectivity .
Fluorescence Studies
The structural features of this compound suggest potential use in fluorescence studies. Fluorophores containing boronate esters are often used as probes in cell imaging and diagnostics .
Polymer Chemistry
Finally, in polymer chemistry, the compound could be used to introduce boronate ester functionalities into polymers. This can lead to the development of novel materials with unique properties such as self-healing or responsiveness to environmental stimuli .
特性
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BF2N2O2/c1-11-16(19-24-17(3,4)18(5,6)25-19)12(2)23(22-11)10-13-7-14(20)9-15(21)8-13/h7-9H,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJQKIMYHJUYAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=CC(=CC(=C3)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



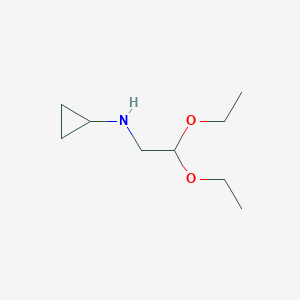
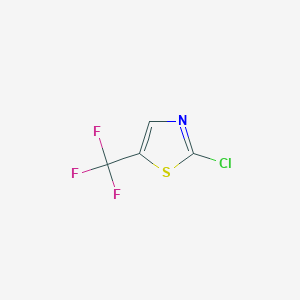
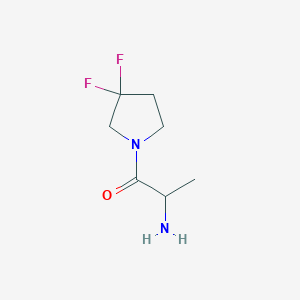

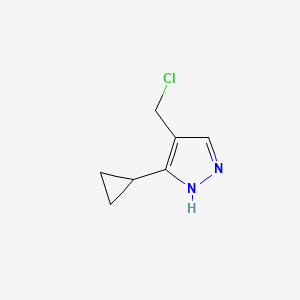
![1,8-Diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1490634.png)
